1-[(Hydroxymethyl)amino]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Hydroxymethyl)amino]propan-2-OL can be synthesized through various methods. One common synthetic route involves the reaction of 2-amino-1-propanol with formaldehyde under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output . The process may also include purification steps such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(Hydroxymethyl)amino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[(Hydroxymethyl)amino]propan-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Hydroxymethyl)amino]propan-2-OL involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . The hydroxyl and amino groups in its structure allow it to participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: Similar in structure but differs in the position of the hydroxyl group.
2-Amino-2-methylpropan-1-ol: Another related compound with a different substitution pattern.
Uniqueness
1-[(Hydroxymethyl)amino]propan-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical reactivity and stability .
Properties
CAS No. |
76733-35-2 |
---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
1-(hydroxymethylamino)propan-2-ol |
InChI |
InChI=1S/C4H11NO2/c1-4(7)2-5-3-6/h4-7H,2-3H2,1H3 |
InChI Key |
QUFZJIHSEXWUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.